7-Ethoxy-4-(propan-2-yl)nonan-3-ol
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Overview
Description
7-Ethoxy-4-(propan-2-yl)nonan-3-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethoxy group, an isopropyl group, and a hydroxyl group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-(propan-2-yl)nonan-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ethoxy group.
Another approach involves the reduction of a corresponding ketone intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step is crucial for introducing the hydroxyl group at the desired position on the nonane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Catalytic hydrogenation and selective alkylation are commonly employed techniques in industrial settings to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-4-(propan-2-yl)nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
7-Ethoxy-4-(propan-2-yl)nonan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-(propan-2-yl)nonan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-(propan-2-yl)nonan-3-ol: Similar structure with a methoxy group instead of an ethoxy group.
7-Ethoxy-4-(methyl)nonan-3-ol: Similar structure with a methyl group instead of an isopropyl group.
7-Ethoxy-4-(propan-2-yl)octan-3-ol: Similar structure with a shorter carbon chain.
Uniqueness
7-Ethoxy-4-(propan-2-yl)nonan-3-ol is unique due to the specific combination of functional groups and the nonane backbone. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
88083-49-2 |
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Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
7-ethoxy-4-propan-2-ylnonan-3-ol |
InChI |
InChI=1S/C14H30O2/c1-6-12(16-8-3)9-10-13(11(4)5)14(15)7-2/h11-15H,6-10H2,1-5H3 |
InChI Key |
KLKQCYFFIWKSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C(C)C)C(CC)O)OCC |
Origin of Product |
United States |
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